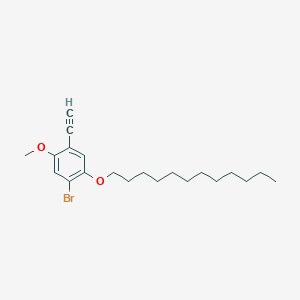
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of a bromine atom, a dodecyloxy group, an ethynyl group, and a methoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Etherification: The dodecyloxy group can be introduced via a Williamson ether synthesis, where dodecanol reacts with the corresponding brominated benzene derivative in the presence of a strong base like sodium hydride (NaH).
Sonogashira Coupling: The ethynyl group can be introduced using a Sonogashira coupling reaction, where the brominated benzene derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation Reactions: The ethynyl group can undergo oxidation to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) in aqueous or organic solvents.
Reduction: Reagents such as hydrogen gas (H₂) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Major Products
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Aplicaciones Científicas De Investigación
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials such as liquid crystals and polymers.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Catalysis: Employed in catalytic reactions to study reaction mechanisms and develop new catalytic systems.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that undergoes various chemical transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-(dodecyloxy)-4-ethynylbenzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
1-Bromo-2-(dodecyloxy)-5-methoxybenzene:
1-Bromo-4-ethynyl-5-methoxybenzene: Lacks the dodecyloxy group, impacting its solubility and interactions in various chemical reactions.
Uniqueness
1-Bromo-2-(dodecyloxy)-4-ethynyl-5-methoxybenzene is unique due to the presence of all four functional groups, which impart distinct chemical properties and make it versatile for various applications in research and industry.
Propiedades
Número CAS |
918639-74-4 |
|---|---|
Fórmula molecular |
C21H31BrO2 |
Peso molecular |
395.4 g/mol |
Nombre IUPAC |
1-bromo-2-dodecoxy-4-ethynyl-5-methoxybenzene |
InChI |
InChI=1S/C21H31BrO2/c1-4-6-7-8-9-10-11-12-13-14-15-24-21-16-18(5-2)20(23-3)17-19(21)22/h2,16-17H,4,6-15H2,1,3H3 |
Clave InChI |
UYYSTVGBESWQQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C=C(C(=C1)C#C)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



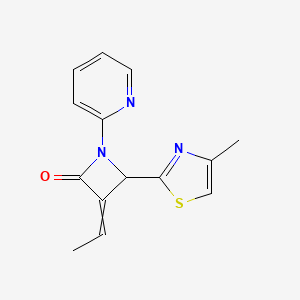
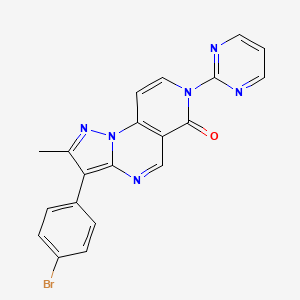
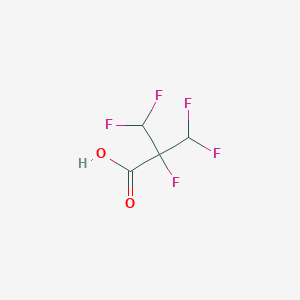
![[125I]6-iodo-2-[4-(1H-pyrazol-3-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12623044.png)
![{3,5-Bis[2-(dimethylamino)ethoxy]phenyl}methanol](/img/structure/B12623050.png)

![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
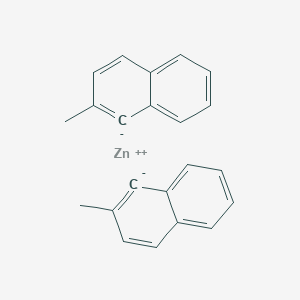
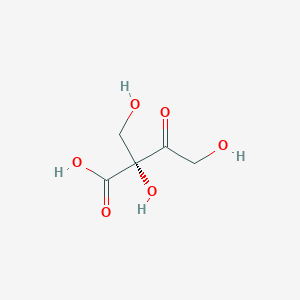
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
![N,N'-bis[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]ethane-1,2-diamine](/img/structure/B12623104.png)
![1-[(Pyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12623112.png)
